
PiperlotineC
Übersicht
Beschreibung
PiperlotineC is a synthetic compound derived from the piperidine alkaloid piperlotine, which is found in the leaves of the Piper longum plant. PiperlotineC is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes PiperlotineC a valuable tool for studying the role of AChE in the nervous system. In addition, PiperlotineC has been used in the laboratory to study the effects of acetylcholine on various physiological processes, such as learning and memory, muscle contraction, and neurotransmitter release.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
Piperlotine C has been evaluated for its potential as an in vivo anti-inflammatory agent . Studies have shown that certain derivatives of Piperlotine exhibit significant anti-inflammatory effects, particularly when administered topically . This suggests that Piperlotine C could be developed into a treatment for inflammatory diseases, possibly in the form of topical creams or ointments.
Antimycobacterial Activity
Research indicates that Piperlotine C possesses slight antimycobacterial activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) of 50 µg/mL . This points to its potential use in the treatment of tuberculosis, especially in creating new drug-like compounds that could enhance the efficacy of existing treatments.
Antiplatelet Aggregatory Effects
Piperlotine C has been identified as having inhibitory activity on platelet aggregation, which is crucial in the prevention of thrombosis-related conditions such as strokes and heart attacks . The compound could be explored further for its cardiovascular protective effects and potential use in antiplatelet therapies.
Mechanosynthesis Applications
The compound’s synthesis through mechanochemical activation of a Horner-Wadsworth-Emmons reaction represents a significant advancement in green chemistry . Piperlotine C can be synthesized with good yields in a solvent-free environment, which is beneficial for the environment and can lead to more sustainable production methods in pharmaceutical manufacturing.
Antibacterial Properties
Apart from its activity against Mycobacterium tuberculosis, Piperlotine C and its derivatives may have broader antibacterial properties . Further research could explore its effectiveness against a range of bacterial infections, potentially leading to new classes of antibiotics.
Drug Development Template
Due to its various biological activities, Piperlotine C serves as a valuable template for drug development . Its structure can be modified to enhance its pharmacological properties, making it a starting point for the design of new drugs with improved efficacy and safety profiles.
Pharmacological Evaluation
Piperlotine C is part of ongoing pharmacological evaluations to determine its full range of medicinal properties . This includes assessing its efficacy, safety, and mechanism of action in various disease models.
Wirkmechanismus
Target of Action
Piperlotine C is an alkaloid isolated from Piper lolot . The primary target of Piperlotine C is the platelet aggregation induced by arachidonic acid . This compound shows potent antiplatelet aggregation activity .
Mode of Action
The interaction of Piperlotine C with its primary target results in the inhibition of platelet aggregation . This means that Piperlotine C prevents the platelets in the blood from clumping together, which is a crucial step in blood clot formation.
Result of Action
The molecular and cellular effects of Piperlotine C’s action primarily involve the inhibition of platelet aggregation . This can prevent the formation of blood clots, which play a role in various cardiovascular conditions such as heart attacks and strokes.
Eigenschaften
IUPAC Name |
(E)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4,5-Trimethoxycinnamoyl)pyrrolidine | |
CAS RN |
1703-35-1 | |
| Record name | Pyrrolidine, 1-(3,4,5-trimethoxycinnamoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001703351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



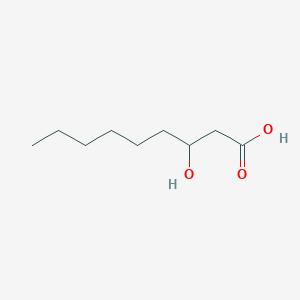

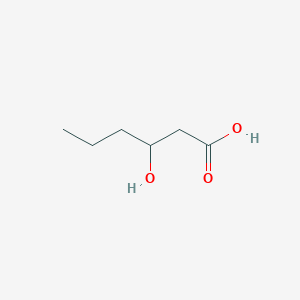



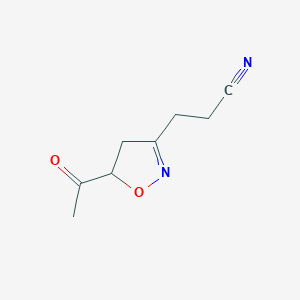
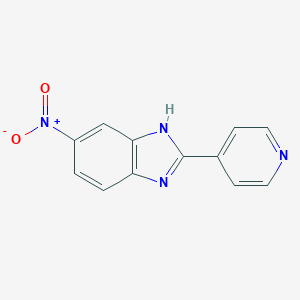
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
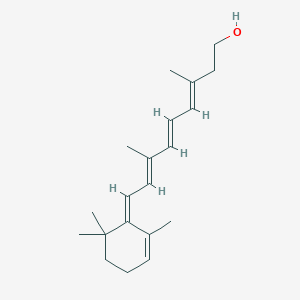

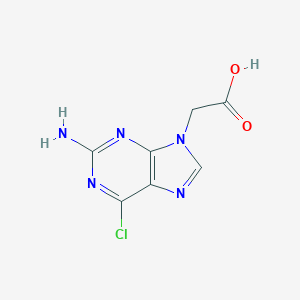
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate](/img/structure/B118457.png)
